molecular formula C13H15NO2 B14493719 6-Butanoyl-3,4-dihydroquinolin-2(1H)-one CAS No. 64483-60-9

6-Butanoyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14493719
CAS No.: 64483-60-9
M. Wt: 217.26 g/mol
InChI Key: UQRTUMJRQVFCMO-UHFFFAOYSA-N
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Description

6-Butanoyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a quinolinone core with a butanoyl group attached, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butanoyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Formation of the Quinolinone Core: This can be achieved through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Butanoyl Group: The butanoyl group can be introduced via acylation reactions, such as Friedel-Crafts acylation, using butanoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Butanoyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone oxides, while reduction can produce hydroquinolinones.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for their potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Butanoyl-3,4-dihydroquinolin-2(1H)-one depends on its specific biological target. Generally, compounds in this family may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-one: The parent compound without the butanoyl group.

    3,4-Dihydroquinolin-2(1H)-one: A similar compound lacking the butanoyl group.

    6-Acetyl-3,4-dihydroquinolin-2(1H)-one: A compound with an acetyl group instead of a butanoyl group.

Uniqueness

6-Butanoyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the butanoyl group, which can influence its chemical reactivity and biological activity. This structural modification may enhance its potency, selectivity, or pharmacokinetic properties compared to similar compounds.

Properties

CAS No.

64483-60-9

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

6-butanoyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C13H15NO2/c1-2-3-12(15)10-4-6-11-9(8-10)5-7-13(16)14-11/h4,6,8H,2-3,5,7H2,1H3,(H,14,16)

InChI Key

UQRTUMJRQVFCMO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)NC(=O)CC2

Origin of Product

United States

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